methyl 4-ethylcyclobutene-1-carboxylate

Description

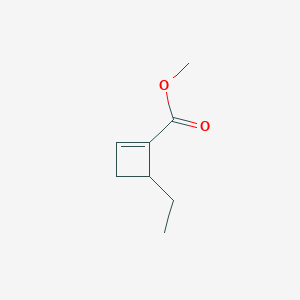

Methyl 4-ethylcyclobutene-1-carboxylate is a cyclobutene-derived ester characterized by a strained four-membered ring system with an ethyl substituent at the 4-position and a methyl ester group at the 1-position. This compound is of interest in organic synthesis due to the inherent ring strain of cyclobutene, which can drive unique reactivity patterns, such as ring-opening or Diels-Alder reactions.

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 4-ethylcyclobutene-1-carboxylate |

InChI |

InChI=1S/C8H12O2/c1-3-6-4-5-7(6)8(9)10-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

HNPFXYAAAZRBLV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CC=C1C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane and Cyclobutene Derivatives

- Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride (): This compound shares the cyclobutane ring but includes a methylamino substituent instead of an ethyl group. The presence of the amino group introduces hydrogen-bonding capabilities and alters solubility (e.g., hydrochloride salt formation). The ¹H-NMR spectrum shows distinct deshielding at δ 9.10 ppm (broad singlet for NH₂), contrasting with the ethyl-substituted analog, where such signals would be absent . Key Difference: The ethyl group in methyl 4-ethylcyclobutene-1-carboxylate likely enhances lipophilicity compared to the polar methylamino derivative.

- Methyl Cyclobutanecarboxylate: A simpler analog lacking substituents on the cyclobutane ring. Boiling points and vapor pressures (Table 3, ) for such esters typically correlate with molecular weight and branching, suggesting the ethyl-substituted derivative may have a higher boiling point than its unsubstituted counterpart .

Diterpene Methyl Esters ():

Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester are diterpene-derived esters with complex bicyclic or tricyclic frameworks. Unlike this compound, these natural products exhibit higher molecular weights and reduced ring strain, leading to distinct thermal stability and chromatographic retention times (e.g., in gas chromatography, Figure 2, ).

- Key Difference : The strained cyclobutene ring in the target compound may result in lower thermal stability compared to diterpene esters, which are stabilized by larger ring systems .

Common Methyl Esters ():

- Methyl Salicylate : A simple aromatic ester with a benzene ring. Unlike the cyclobutene derivative, methyl salicylate lacks ring strain, resulting in higher stability and lower reactivity. Its vapor pressure (Table 3, ) is significantly lower than that of strained cyclic esters due to stronger intermolecular forces from aromatic π-systems .

Data Table: Comparative Properties of Methyl Esters

Research Findings and Implications

- Reactivity : The ethyl group in this compound may sterically hinder nucleophilic attack at the ester carbonyl compared to smaller analogs like methyl cyclobutanecarboxylate. However, the cyclobutene ring’s strain could facilitate [2+2] cycloreversion or serve as a diene in Diels-Alder reactions .

- Applications : While diterpene esters () are often bioactive (e.g., antimicrobial), synthetic cyclobutene esters like this compound are more likely used as intermediates in materials science or pharmaceuticals, leveraging their strained geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.